molecular formula C23H16ClNO3 B5049809 4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid

4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid

Cat. No.: B5049809
M. Wt: 389.8 g/mol
InChI Key: FJKXTDFQZJFRCM-MOSHPQCFSA-N
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Description

4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a cyanoethenyl group and a chlorophenyl methoxyphenyl moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-[4-[(4-bromophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
  • 4-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid

Uniqueness

4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c24-21-9-1-17(2-10-21)15-28-22-11-3-16(4-12-22)13-20(14-25)18-5-7-19(8-6-18)23(26)27/h1-13H,15H2,(H,26,27)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKXTDFQZJFRCM-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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